N1-(2,2-diethoxyethyl)-N2-phenyloxalamide
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Overview
Description
N-(2,2-diethoxyethyl)-N’-phenyloxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary targets of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s efficacy and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-phenyloxamide typically involves the reaction of N-(2,2-diethoxyethyl)amine with phenyloxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of phase transfer catalysts and automated purification systems further improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’-phenyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-N’-phenyloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-diethoxyethyl)-N’-phenyloxamide
- N-(2,2-dimethoxyethyl)-N’-phenyloxamide
- N-(2,2-diethoxyethyl)-N’-methylphenyloxamide
Uniqueness
N-(2,2-diethoxyethyl)-N’-phenyloxamide stands out due to its unique combination of diethoxyethyl and phenyloxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers better solubility and stability, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-19-12(20-4-2)10-15-13(17)14(18)16-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNDZRQKKRZTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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